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Compound of Interest

Compound Name: 5-Chloro Bifeprunox Mesylate

CAS No.: 1217042-05-1

Cat. No.: B563524 Get Quote

Introduction & Regulatory Context[1][2][3][4][5][6]
In the development of the atypical antipsychotic Bifeprunox Mesylate (a partial dopamine D2

and serotonin 5-HT1A agonist), the control of process-related impurities is critical for safety and

efficacy. 5-Chloro Bifeprunox Mesylate (7-[4-([1,1'-Biphenyl]-3-ylmethyl)-1-piperazinyl]-5-

chloro-2(3H)-benzoxazolone Mesylate) is a specific halogenated impurity that may arise during

the synthesis of the benzoxazolone pharmacophore or via contamination of starting materials.

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (typically

0.10%) must be structurally characterized and toxicologically qualified. Due to the

electronegativity and lipophilicity of the chlorine atom, this analog exhibits distinct

chromatographic behavior and potential alterations in metabolic stability compared to the

parent drug. This guide provides a validated framework for its detection and quantification.

Chemical Profile & Reference Standard Data
Before initiating analytical workflows, the reference standard must be fully characterized.
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Parameter Specification

Compound Name 5-Chloro Bifeprunox Mesylate

CAS Number 1217042-05-1 (Free base/related)

Chemical Formula C₂₅H₂₆ClN₃O₅S (Mesylate Salt)

Molecular Weight 516.01 g/mol

Parent Structure Bifeprunox (C₂₄H₂₃N₃O₂)

Key Modification
Chlorine substitution at the C5 position of the

benzoxazolone ring

Solubility
Soluble in DMSO, Methanol; slightly soluble in

Water

pKa (Calc.)
~6.8 (Piperazine nitrogen), ~9.5

(Benzoxazolone NH)

Handling Precaution: Mesylate salts are often hygroscopic. Standards should be equilibrated to

room temperature in a desiccator before weighing to prevent water uptake errors during

quantitative solution preparation.

Analytical Strategy: The "Why" and "How"
The separation of 5-Chloro Bifeprunox from the parent Bifeprunox presents a specific

chromatographic challenge.

Lipophilicity Shift: The addition of a Chlorine atom at position 5 increases the hydrophobicity

(LogP) of the molecule.

Retention Behavior: In Reverse-Phase Chromatography (RP-HPLC) using a C18 stationary

phase, 5-Chloro Bifeprunox will elute after the parent Bifeprunox peak.

Resolution Criticality: The method must ensure a resolution factor (

) > 2.0 between the parent peak and this impurity to ensure accurate integration, especially
when the impurity is present at trace levels (<0.1%).
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Visualizing the Analytical Workflow
The following diagram outlines the lifecycle of the impurity standard from isolation to method

validation.
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Figure 1: Analytical Lifecycle of the 5-Chloro Bifeprunox Reference Standard.

Protocol 1: High-Performance Liquid
Chromatography (HPLC-UV)
This protocol is the primary method for quantification (Assay and Related Substances).

A. System Parameters[4][10][11][12][13]
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

Column: C18 Stationary Phase, End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 250 x

4.6 mm, 5 µm).

Reasoning: A 250mm column provides the theoretical plates necessary to separate the

halogenated positional isomer from the parent.

Column Temperature: 30°C.
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Wavelength: 215 nm (Primary), 254 nm (Secondary).

Note: The benzoxazolone ring absorbs strongly at 215 nm.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

B. Mobile Phase Composition
Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.5 with Orthophosphoric Acid.

Chemistry: Low pH suppresses the ionization of the acidic benzoxazolone moiety (pKa

~9.5) and ensures the basic piperazine (pKa ~6.8) is protonated, improving peak shape

and reducing tailing.

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)

% Mobile Phase A
(Buffer)

% Mobile Phase B
(ACN)

Comment

0.0 80 20 Initial equilibration

5.0 80 20 Isocratic hold

25.0 20 80

Linear gradient to

elute lipophilic

impurities

30.0 20 80 Wash

30.1 80 20 Return to initial

40.0 80 20 Re-equilibration

D. System Suitability Criteria (SST)
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Retention Time (RT): Bifeprunox ~12-14 min; 5-Chloro Bifeprunox ~16-19 min (Relative

Retention Time ~1.2 - 1.4).

Resolution (

): > 2.0 between Bifeprunox and 5-Chloro Bifeprunox.

Tailing Factor (

): < 1.5 for both peaks.

Protocol 2: LC-MS/MS Identification
When a new peak appears in stability samples, LC-MS/MS confirms if it is the 5-Chloro analog.

A. Mass Spectrometry Settings
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Reasoning: The piperazine nitrogen is readily protonated

.

Precursor Ion:

Bifeprunox: m/z 386.2

.

5-Chloro Bifeprunox: m/z 420.1

.

Isotope Pattern: Look for the characteristic Chlorine isotope signature (

) at m/z 420 and 422.

B. Fragmentation Pathway (MS2)
To differentiate from other potential isomers, monitor the fragmentation:
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Cleavage of the Piperazine-Benzoxazolone bond:

The biphenyl-methyl-piperazine fragment is common to both.

The diagnostic fragment is the 5-chloro-benzoxazolone moiety.[1]

Transition:

Parent (420.1)

Product ions specific to the chlorinated core.

Synthesis & Formation Pathway (Contextual)
Understanding the origin of the impurity aids in process control. The 5-chloro analog likely

originates from the use of a chlorinated starting material or chlorinating reagents during the

benzoxazolone ring formation.
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Figure 2: Hypothesized Formation Pathway of 5-Chloro Bifeprunox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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